molecular formula C27H36ClFO5 B13443761 6-(R)-Clocortolone

6-(R)-Clocortolone

Cat. No.: B13443761
M. Wt: 495.0 g/mol
InChI Key: SXYZQZLHAIHKKY-FIHDXIENSA-N
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Description

6-®-Clocortolone is a synthetic corticosteroid with anti-inflammatory properties. It is used in various medical applications, particularly in dermatology, to treat inflammatory skin conditions. The compound is known for its efficacy and relatively low side effect profile compared to other corticosteroids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-®-Clocortolone involves multiple steps, starting from a suitable steroid precursor. The key steps include selective chlorination and subsequent functional group modifications to achieve the desired stereochemistry and functional groups. The reaction conditions typically involve the use of chlorinating agents, solvents, and catalysts to facilitate the transformations.

Industrial Production Methods

In industrial settings, the production of 6-®-Clocortolone is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-purity reagents, and stringent quality control measures to ensure consistency and yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-®-Clocortolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6-®-Clocortolone. These derivatives can be further studied for their potential therapeutic applications.

Scientific Research Applications

6-®-Clocortolone has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of corticosteroids.

    Biology: The compound is used in cell culture studies to investigate its effects on inflammation and immune response.

    Medicine: 6-®-Clocortolone is used in clinical trials to evaluate its efficacy and safety in treating various inflammatory conditions.

    Industry: The compound is used in the formulation of topical creams and ointments for dermatological applications.

Mechanism of Action

6-®-Clocortolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding initiates a cascade of events, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex interacts with specific DNA sequences, modulating the transcription of anti-inflammatory genes and suppressing the expression of pro-inflammatory genes. This results in a reduction of inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

  • Hydrocortisone
  • Prednisolone
  • Betamethasone

Comparison

Compared to other corticosteroids like hydrocortisone and prednisolone, 6-®-Clocortolone has a higher potency and a more favorable side effect profile. It is less likely to cause skin thinning and other adverse effects commonly associated with long-term corticosteroid use. Additionally, its unique chemical structure allows for better penetration and retention in the skin, making it particularly effective for topical applications.

Properties

Molecular Formula

C27H36ClFO5

Molecular Weight

495.0 g/mol

IUPAC Name

[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19-,21+,22-,25+,26+,27+/m1/s1

InChI Key

SXYZQZLHAIHKKY-FIHDXIENSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F

Origin of Product

United States

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